molecular formula C18H18N4O B11459114 6-Benzyl-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5-ol

6-Benzyl-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11459114
M. Wt: 306.4 g/mol
InChI Key: STMFZSXZFPUWBQ-UHFFFAOYSA-N
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Description

6-BENZYL-3-[(3,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-[(3,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors to form the triazine ring. The reaction conditions often include the use of strong acids or bases as catalysts.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazine intermediate.

    Attachment of the Dimethylphenylamino Group: This step involves the reaction of the triazine intermediate with a dimethylphenylamine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-[(3,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

6-BENZYL-3-[(3,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(3,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-BENZYL-3-[(3,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: shares similarities with other triazine derivatives, such as:

Uniqueness

The uniqueness of 6-BENZYL-3-[(3,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substitution pattern and the presence of both benzyl and dimethylphenylamino groups

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

6-benzyl-3-(3,4-dimethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H18N4O/c1-12-8-9-15(10-13(12)2)19-18-20-17(23)16(21-22-18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23)

InChI Key

STMFZSXZFPUWBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3)C

Origin of Product

United States

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